molecular formula C17H24N2O2Si B14534631 4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine) CAS No. 62593-95-7

4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)

Cat. No.: B14534631
CAS No.: 62593-95-7
M. Wt: 316.5 g/mol
InChI Key: CORGZBONMJHXOT-UHFFFAOYSA-N
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Description

4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) is a complex organosilicon compound that features a silane core bonded to two morpholine rings and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) typically involves the reaction of a silane precursor with morpholine and phenylethynyl reagentsThe reaction conditions often require the use of catalysts such as platinum or palladium to facilitate the hydrosilylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) can undergo various types of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group can yield benzophenone derivatives, while reduction can produce silane compounds with different alkyl or aryl groups .

Scientific Research Applications

4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The morpholine rings may enhance the compound’s solubility and facilitate its transport across biological membranes. Additionally, the silane core can provide stability and structural integrity to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) include:

Uniqueness

The uniqueness of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) lies in its combination of a silane core with both phenylethynyl and morpholine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

62593-95-7

Molecular Formula

C17H24N2O2Si

Molecular Weight

316.5 g/mol

IUPAC Name

methyl-dimorpholin-4-yl-(2-phenylethynyl)silane

InChI

InChI=1S/C17H24N2O2Si/c1-22(18-8-12-20-13-9-18,19-10-14-21-15-11-19)16-7-17-5-3-2-4-6-17/h2-6H,8-15H2,1H3

InChI Key

CORGZBONMJHXOT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C#CC1=CC=CC=C1)(N2CCOCC2)N3CCOCC3

Origin of Product

United States

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